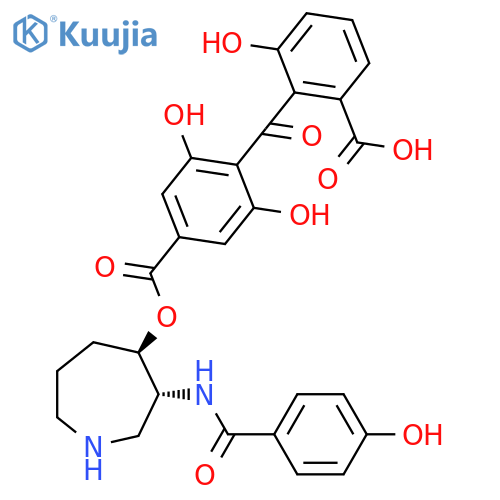Cas no 167937-47-5 (rac-Balanol)

rac-Balanol structure
rac-Balanol 化学的及び物理的性質
名前と識別子
-
- balanol
- Azepinostatin
- Balanol, 1
- 2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid
- BA1
- (-)-Balanol
- (3R-trans)-Balanol
- MEGxm0_000504
- GTPL8142
- BDBM3149
- Acyclic Balanol Analog (-)-1
- BDBM36607
- 167937-47-5
- BDBM3182
- SCHEMBL12012990
- rac-Balanol
- Ophiocordin;Azepinostatin
- FT-0662471
- 2-({2,6-dihydroxy-4-[({3-[(4-hydroxybenzene)amido]azepan-4-yl}oxy)carbonyl]phenyl}carbonyl)-3-hydroxybenzoic acid
- CHEMBL49354
- ICX5609002
-
- インチ: 1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1
- InChIKey: XYUFCXJZFZPEJD-XMSQKQJNSA-N
- ほほえんだ: O(C(C1C=C(C(C(C2C(=CC=CC=2C(=O)O)O)=O)=C(C=1)O)O)=O)[C@@H]1CCCNC[C@H]1NC(C1C=CC(=CC=1)O)=O
計算された属性
- せいみつぶんしりょう: 550.15874503g/mol
- どういたいしつりょう: 550.15874503g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 11
- 重原子数: 40
- 回転可能化学結合数: 8
- 複雑さ: 911
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 203
- 疎水性パラメータ計算基準値(XlogP): 0.7
rac-Balanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B115505-5mg |
rac-Balanol |
167937-47-5 | 5mg |
$ 33809.00 | 2023-04-19 | ||
| TRC | B115505-10mg |
rac-Balanol |
167937-47-5 | 10mg |
$ 37563.00 | 2023-04-19 |
rac-Balanol 関連文献
-
Liwen Zhang,Qun Yue,Chen Wang,Yuquan Xu,István Molnár Nat. Prod. Rep. 2020 37 1164
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2018 35 1236
-
Carmen Nájera,Francisco Foubelo,José M. Sansano,Miguel Yus Org. Biomol. Chem. 2020 18 1232
-
Alpesh Ramanlal Patel,Ari Hardianto,Shoba Ranganathan,Fei Liu Org. Biomol. Chem. 2017 15 1570
-
5. Total synthesis of balanol: a potent protein kinase C inhibitor of fungal originC. P. Adams,S. M. Fairway,C. J. Hardy,D. E. Hibbs,M. B. Hursthouse,A. D. Morley,B. W. Sharp,N. Vicker,I. Warner J. Chem. Soc. Perkin Trans. 1 1995 2355
167937-47-5 (rac-Balanol) 関連製品
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
